molecular formula C32H28F4MgN6O8S2 B11817718 Pantoprazole magnesium CAS No. 199387-73-0

Pantoprazole magnesium

Cat. No.: B11817718
CAS No.: 199387-73-0
M. Wt: 789.0 g/mol
InChI Key: RDRUTBCDIVCMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Pantoprazole magnesium undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the thioether group to the sulfoxide group.

    Substitution: Introduction of the difluoromethoxy group.

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound itself, with the sulfoxide group being a critical feature for its biological activity .

Scientific Research Applications

Pantoprazole magnesium has a wide range of applications in scientific research, including:

Biological Activity

Pantoprazole magnesium is a proton pump inhibitor (PPI) that plays a crucial role in the management of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article delves into the biological activity of this compound, examining its pharmacodynamics, efficacy in clinical settings, and associated safety concerns.

This compound acts as a specific inhibitor of the gastric H+^+, K+^+-ATPase enzyme, which is responsible for gastric acid secretion by parietal cells. Upon administration, pantoprazole accumulates in the acidic environment of these cells and is converted into an active cyclic sulphenamide. This active form binds irreversibly to the proton pump, leading to a profound and sustained inhibition of gastric acid secretion. The drug exerts its effects predominantly at a pH < 3, making it highly effective in reducing gastric acidity .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of pantoprazole sodium. Studies indicate that after oral administration of a 40 mg enteric-coated tablet, this compound reaches peak serum concentrations of approximately 1.3 μg/mL within 2.5 hours under fasting conditions . The area under the curve (AUC) for this compound is nearly 100% relative to pantoprazole sodium, although its maximum concentration (Cmax) is about 65-73% of that seen with pantoprazole sodium .

Case Studies and Clinical Trials

  • Efficacy in GERD Management :
    A phase IV multicenter study involving 4,343 patients demonstrated that this compound significantly improved GERD symptoms. After 4 weeks of treatment, symptom intensity reduced by at least 80% in the per-protocol population, with an overall improvement rate of 73% in the intention-to-treat population .
  • Comparison with Esomeprazole :
    A randomized controlled trial compared this compound with esomeprazole in GERD patients. At week 4, both treatments achieved complete remission rates of 61%. However, at week 8, symptom relief was significantly greater with this compound (91.6%) compared to esomeprazole (86%) due to continued improvement over time .

Safety Profile

Despite its efficacy, long-term use of PPIs like this compound has been associated with safety concerns, particularly regarding hypomagnesemia (low magnesium levels). Research indicates that prolonged PPI therapy can lead to severe hypomagnesemia in some patients. A study found that among patients on long-term PPI therapy, approximately 52.5% experienced hypomagnesemia, which often resolved upon discontinuation of the drug .

Summary of Adverse Effects

  • Hypomagnesemia : Reported cases highlight that discontinuation of PPI therapy leads to resolution of hypomagnesemia symptoms within weeks .
  • Other Adverse Events : In clinical studies, adverse events were reported in approximately 3.48% of patients treated with this compound .

Data Summary Table

Parameter This compound Esomeprazole
Dosage40 mg once daily40 mg once daily
Complete Remission Rate (Week 4)61%61%
Complete Remission Rate (Week 8)81%79%
Symptom Relief (Week 8)91.6%86%
Adverse Events~3.48%Not specified

Properties

CAS No.

199387-73-0

Molecular Formula

C32H28F4MgN6O8S2

Molecular Weight

789.0 g/mol

IUPAC Name

magnesium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C16H14F2N3O4S.Mg/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h2*3-7,15H,8H2,1-2H3;/q2*-1;+2

InChI Key

RDRUTBCDIVCMMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.